![molecular formula C19H23FN4O B2809960 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide CAS No. 2034201-56-2](/img/structure/B2809960.png)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide
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Overview
Description
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a pyrazole ring, a piperidine ring, and a fluorophenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Synthesis of the piperidine ring: This step often involves the reduction of pyridine derivatives or the cyclization of appropriate amines.
Coupling reactions: The pyrazole and piperidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired compound.
Introduction of the fluorophenyl group: This can be done through nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with specific biochemical pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-chlorophenyl)acetamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-methylphenyl)acetamide
Uniqueness
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs.
Biological Activity
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly its interaction with specific protein targets and its implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
The primary target of this compound is p21-activated kinase 4 (PAK4) . This kinase plays a crucial role in various cellular processes, including cell growth, survival, and cytoskeletal dynamics. The compound inhibits PAK4 activity, leading to several downstream effects:
- Inhibition of Cell Growth : By targeting PAK4, the compound disrupts pathways regulated by Rho family GTPases such as Rac and Cdc42, which are essential for cell proliferation.
- Promotion of Apoptosis : The inhibition of PAK4 has been linked to increased apoptosis in cancer cells, making it a potential candidate for anticancer therapies.
- Regulation of Cytoskeleton Functions : The compound's interaction with PAK4 affects cytoskeletal organization, which is vital for maintaining cell shape and motility.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its ability to interact effectively with its target. Studies indicate that the compound is well absorbed and can reach therapeutic concentrations in relevant tissues.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Below is a summary table highlighting key findings related to its activity against different biological targets:
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including HeLa and HCT116. The mechanism was attributed to PAK4 inhibition leading to enhanced apoptosis and reduced proliferation rates .
- Antimicrobial Properties : Another investigation assessed the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth, suggesting potential as an antimicrobial agent .
- Enzyme Inhibition Profile : Research focusing on enzyme interactions revealed that the compound selectively inhibits kinases involved in critical signaling pathways, which may have implications for treating diseases characterized by aberrant kinase activity .
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c20-15-3-1-2-13(10-15)11-19(25)21-16-6-8-24(9-7-16)18-12-17(22-23-18)14-4-5-14/h1-3,10,12,14,16H,4-9,11H2,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAFCGGKIQHSJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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